molecular formula C10H14ClNS B1367566 3-[(4-Chlorobenzyl)thio]-1-propanamine CAS No. 99177-74-9

3-[(4-Chlorobenzyl)thio]-1-propanamine

Cat. No. B1367566
CAS RN: 99177-74-9
M. Wt: 215.74 g/mol
InChI Key: NLZAXBPULVTQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-[(4-Chlorobenzyl)thio]-1-propanamine” were not found, it’s worth noting that thiadiazole derivatives, which share a similar structure, have been extensively researched for their broad types of biological activity .


Molecular Structure Analysis

The InChI code for “3-[(4-Chlorobenzyl)thio]-1-propanamine” is 1S/C10H14ClNS/c11-10-4-2-9 (3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2 . This indicates the presence of a chlorine atom, a sulfur atom, and a nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

“3-[(4-Chlorobenzyl)thio]-1-propanamine” has a molecular weight of 215.75 g/mol . It is a liquid at room temperature .

Scientific Research Applications

  • Chromatographic and Mass Spectral Analysis : Studies have shown that compounds like 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are similar in structure to 3-[(4-Chlorobenzyl)thio]-1-propanamine, are important in distinguishing various isomers in forensic laboratories. These compounds are synthesized through specific reactions and can be analyzed using chromatographic and mass spectral methods (Deruiter, Clark, & Noggle, 1990).

  • Synthesis for Radiopharmaceutical Applications : Certain propanamine derivatives have been synthesized for use as ligands in NMDA receptor studies, indicating their potential in neurological research. The synthesis process often involves a series of specific chemical reactions starting from certain key compounds (Moe et al., 1998).

  • Antidepressant Potential : Some 1-propanamine derivatives, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, have been identified as potential antidepressants with reduced side effects, indicating the possible use of related compounds in mental health treatment (Bailey et al., 1985).

  • Antibacterial Activity : Some derivatives of 1-propanamine have been found to exhibit high antibacterial activity, which is significant in the field of infectious diseases. These compounds are synthesized through specific chemical processes and tested for their efficacy against bacteria (Arutyunyan et al., 2017).

  • Thermodynamic and Thermophysical Properties : The study of organic nitrogen compounds like 2-methyl-1-propanamine provides insights into their thermodynamic and thermophysical properties. This research is crucial for understanding the behavior of these compounds under various conditions, which can be applied in different scientific and industrial contexts (Das et al., 1993).

  • Inactivation of Enzymes : Certain propanamine derivatives like 3-nitro-1-propanamine have been studied for their ability to inactivate specific enzymes, such as GABA aminotransferase. This research is significant in understanding enzyme interactions and potential therapeutic applications (Alston, Porter, & Bright, 1987).

  • Herbicidal Activity : Studies have also been conducted on derivatives of propanamide, demonstrating their effectiveness as herbicides. This indicates the potential of 3-[(4-Chlorobenzyl)thio]-1-propanamine related compounds in agricultural applications (Liu et al., 2008).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAXBPULVTQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545382
Record name 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)thio]-1-propanamine

CAS RN

99177-74-9
Record name 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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